3-(Piperazin-1-YL)-1H-indole
Overview
Description
3-(Piperazin-1-yl)-1H-indole is a heterocyclic compound that combines the structural features of piperazine and indole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The indole moiety is a common structural motif in many natural products and pharmaceuticals, while the piperazine ring is known for its presence in various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-1H-indole typically involves the reaction of indole with piperazine under specific conditions. One common method is the nucleophilic substitution reaction where indole is reacted with piperazine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Substitution: Both the indole and piperazine rings can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
3-(Piperazin-1-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-1H-indole is primarily related to its interaction with various biological targets. The indole moiety can interact with serotonin receptors, while the piperazine ring can modulate dopamine receptors. This dual interaction makes it a potential candidate for the treatment of neurological disorders. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
3-(Piperazin-1-yl)-quinoline: Studied for its antimalarial properties.
3-(Piperazin-1-yl)-pyridine: Investigated for its potential as an antidepressant.
Uniqueness
3-(Piperazin-1-yl)-1H-indole is unique due to its combined indole and piperazine structures, which confer a broad spectrum of biological activities. Its ability to interact with multiple receptor types and its versatility in chemical reactions make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-piperazin-1-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(9-14-11)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASVHOLFOSSBKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598539 | |
Record name | 3-(Piperazin-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149669-53-4 | |
Record name | 3-(Piperazin-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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